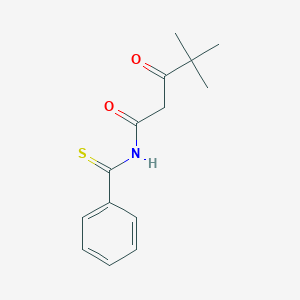
Pentanamide, 4,4-dimethyl-3-oxo-N-(phenylthioxomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentanamide, 4,4-dimethyl-3-oxo-N-(phenylthioxomethyl)-, commonly known as PTM, is a thioamide compound that has gained attention in the scientific community due to its potential applications in various fields. PTM is synthesized through a multistep process that involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with phenyl isothiocyanate.
作用机制
The mechanism of action of PTM is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. PTM has been shown to form complexes with metal ions such as copper, zinc, and iron, which can then interact with biological molecules such as proteins and DNA.
Biochemical and Physiological Effects:
PTM has been shown to exhibit antimicrobial, antifungal, and antitumor properties in vitro. PTM has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, PTM has been shown to interact with DNA and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
实验室实验的优点和局限性
One advantage of using PTM in lab experiments is its ability to form stable complexes with metal ions, which can be used in various applications such as drug delivery and catalysis. Another advantage of PTM is its relatively simple synthesis method, which allows for easy preparation in the lab.
One limitation of using PTM in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation of PTM is its potential toxicity, which requires careful handling in the lab.
未来方向
There are several future directions for research on PTM, including:
1. Studying the mechanism of action of PTM in more detail to better understand its interactions with metal ions and biological molecules.
2. Investigating the potential use of PTM in drug delivery systems, particularly for the delivery of metal-based drugs.
3. Developing new materials based on PTM for applications in areas such as gas storage, sensing, and separation.
4. Exploring the potential use of PTM in catalysis, particularly for the oxidation of alcohols and reduction of nitroarenes.
5. Investigating the potential use of PTM in agriculture as a fungicide or pesticide.
Conclusion:
PTM is a thioamide compound that has gained attention in the scientific community due to its potential applications in various fields. PTM is synthesized through a multistep process and has been extensively studied for its potential use in medicinal chemistry, materials science, and catalysis. PTM has been shown to exhibit antimicrobial, antifungal, and antitumor properties in vitro and has the potential to form stable complexes with metal ions for use in various applications. While there are limitations to using PTM in lab experiments, there are several future directions for research on PTM that could lead to new applications and discoveries.
合成方法
The synthesis of PTM involves a multistep process that starts with the reaction of 4,4-dimethyl-3-oxopentanenitrile with phenyl isothiocyanate. This reaction forms 4,4-dimethyl-3-oxo-N-(phenylthio)pentanamide, which is then treated with hydrogen peroxide and hydrochloric acid to form PTM. The yield of PTM is around 70%, and the purity can be increased through recrystallization.
科学研究应用
PTM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, PTM has been shown to possess antimicrobial, antifungal, and antitumor properties. PTM has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
In materials science, PTM has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks. PTM has also been studied for its potential use in catalysis, where it has been shown to exhibit excellent catalytic activity in various reactions, including the oxidation of alcohols and the reduction of nitroarenes.
属性
CAS 编号 |
178408-10-1 |
|---|---|
产品名称 |
Pentanamide, 4,4-dimethyl-3-oxo-N-(phenylthioxomethyl)- |
分子式 |
C14H17NO2S |
分子量 |
263.36 g/mol |
IUPAC 名称 |
N-(benzenecarbonothioyl)-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C14H17NO2S/c1-14(2,3)11(16)9-12(17)15-13(18)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,17,18) |
InChI 键 |
VGHDLKHNJQZHBV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)NC(=S)C1=CC=CC=C1 |
规范 SMILES |
CC(C)(C)C(=O)CC(=O)NC(=S)C1=CC=CC=C1 |
其他 CAS 编号 |
178408-10-1 |
同义词 |
N-(benzenecarbonothioyl)-4,4-dimethyl-3-oxo-pentanamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B66081.png)
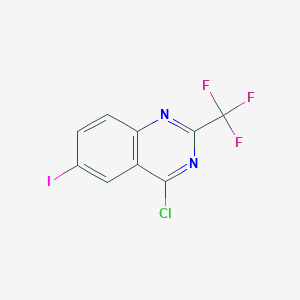
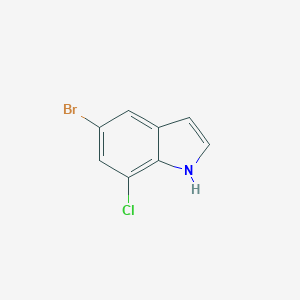
![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
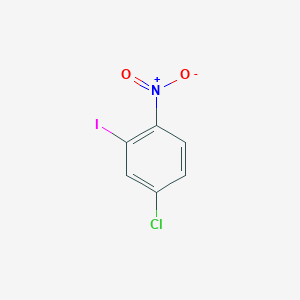
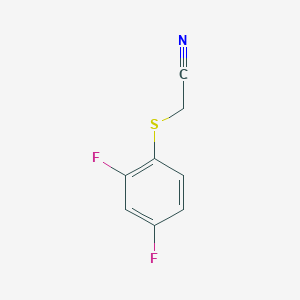
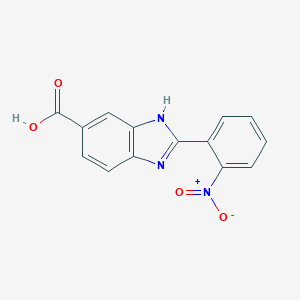
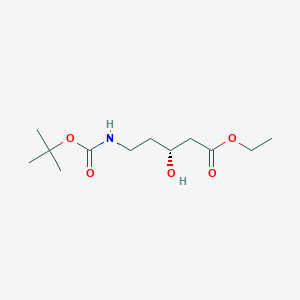
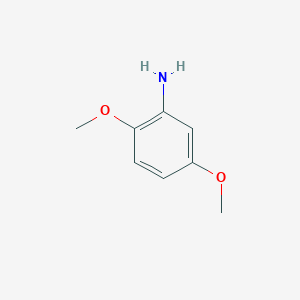
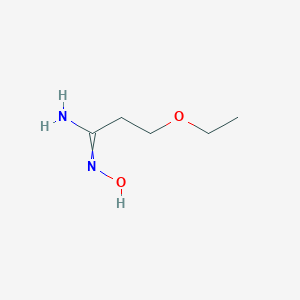

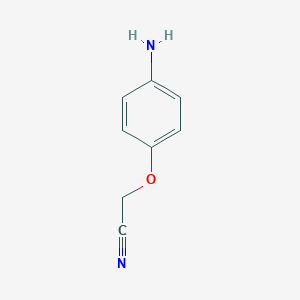
![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)
